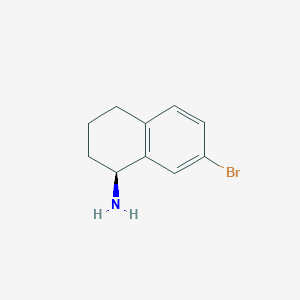
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Applications De Recherche Scientifique
Environmental Pollutants and Toxicology
- Polychlorinated Naphthalenes : Research indicates that polychlorinated naphthalenes (PCNs), which include chlorinated derivatives of naphthalenes, exhibit toxicity similar to dioxins through AhR-mediated mechanisms. These pollutants, found in environmental and biological samples, raise concerns about human exposure through the diet, particularly from aquatic species, necessitating further investigation into their dietary intake and potential human health effects (Domingo, 2004).
- Bromoform Emissions : A study on the air-sea flux of bromoform, an organic bromine compound important as a source of reactive halogens, highlights the significant contribution of oceanic emissions to atmospheric levels. This research emphasizes the need for a deeper understanding of bromoform's role in atmospheric chemistry, including its sources, distributions, and environmental implications (Quack & Wallace, 2003).
Corrosion Inhibition
- Heterocyclic Compounds as Corrosion Inhibitors : Naphthalene derivatives, including phthalocyanine and naphthalocyanine, are explored for their potential as corrosion inhibitors. These compounds form strong chelating complexes with metal atoms, acting as effective anticorrosive materials for various metal/electrolyte systems. The review underlines the significance of these nitrogenous heterocyclic compounds in protecting metals from corrosion (Verma et al., 2021).
Biodegradation and Environmental Remediation
- Polycyclic Aromatic Hydrocarbons (PAHs) Biodegradation : Microbial degradation represents a crucial mechanism for the ecological recovery of PAH-contaminated sites. Naphthalene, as a simple PAH, is a focus of studies exploring microbial catabolism pathways. Understanding the genetic regulation and biochemical processes involved in naphthalene degradation can inform bioremediation strategies to address pollution from PAHs (Peng et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUSWQSCHYYQQF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



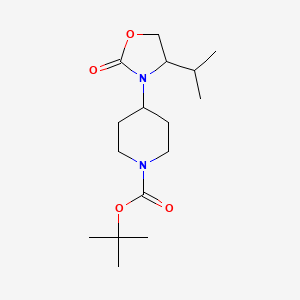
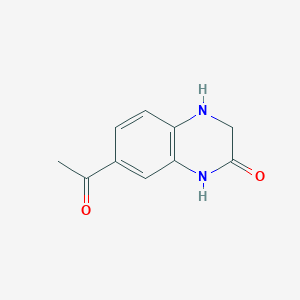
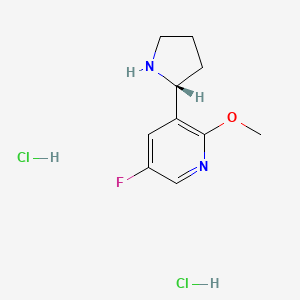
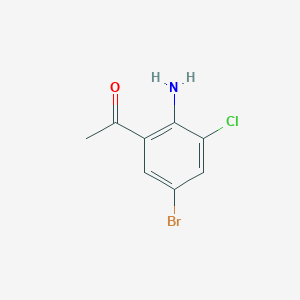
![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)
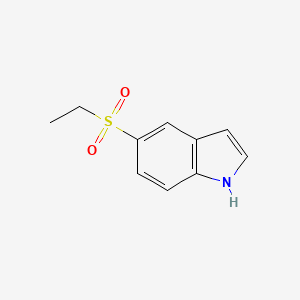
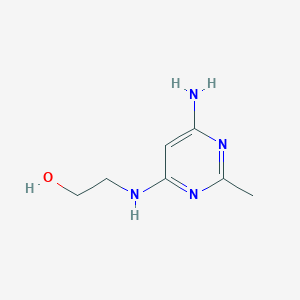
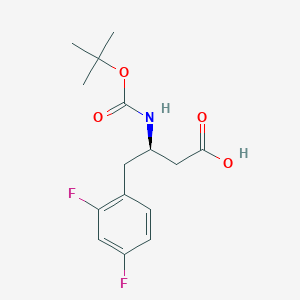
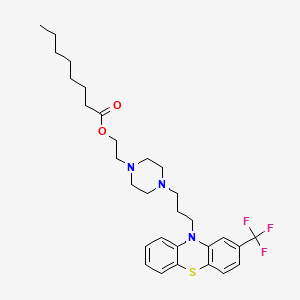
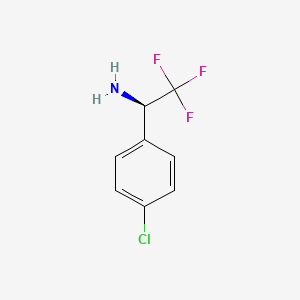
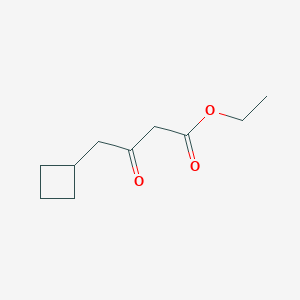
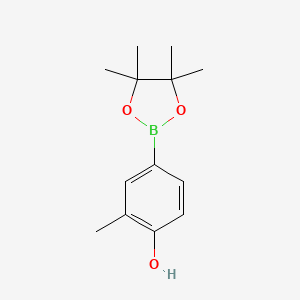
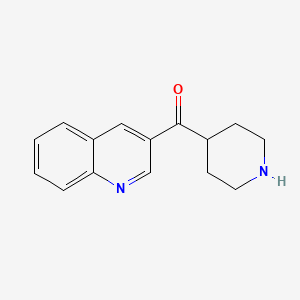
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)